1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

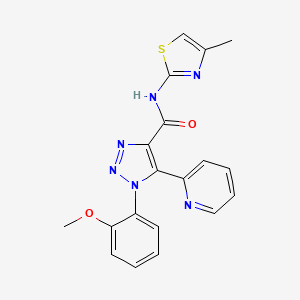

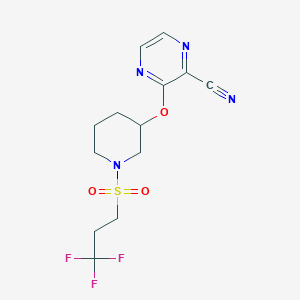

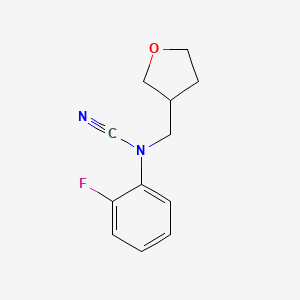

“1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic compound. It belongs to the class of organic compounds known as n-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one”, involves various strategies. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is characterized by a thiophene ring attached to a piperidine ring via a carbonyl group . The InChI code for this compound is 1S/C9H13NS/c1-2-6-10 (7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” include a molecular weight of 167.27 . It has a boiling point of 265.0±13.0 C at 760 mmHg . The compound is stored at a temperature of 4C, and it is protected from light .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The imidazole ring, a component of this compound, is known for its antibacterial properties. It has been reported that derivatives of imidazole show significant activity against various bacterial strains . Therefore, this compound could be synthesized and tested for its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics.

Antifungal Applications

Similarly, imidazole derivatives have demonstrated antifungal activities. Given the structural complexity of 1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one , it could be a candidate for the synthesis of antifungal agents, which could be particularly useful in treating fungal infections resistant to current medications .

Anti-inflammatory Properties

Compounds containing the imidazole moiety have been associated with anti-inflammatory effects. This suggests that our compound of interest could be explored for its potential to reduce inflammation, which is a common symptom in many diseases .

Antitumor Activity

The presence of thiophene and imidazole rings in the compound’s structure may confer antitumor properties. Research into similar structures has indicated potential in combating various forms of cancer, making this an important area of application for further investigation .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in the production of melanin, and its inhibitors are sought after for cosmetic applications to treat hyperpigmentation. Compounds with thiophene have shown tyrosinase inhibitory activity, suggesting that 1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one could be a potent tyrosinase inhibitor .

Antiprotozoal and Antibacterial Therapy

The compound’s structural similarity to known antiprotozoal and antibacterial agents indicates potential use in treating infections caused by protozoa and bacteria. This could lead to the development of new treatments for diseases such as giardiasis or trichomoniasis .

Antidiabetic Effects

Imidazole derivatives have been studied for their antidiabetic effects, which could make 1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one a candidate for the development of new antidiabetic drugs. Its efficacy and safety would need to be thoroughly evaluated in preclinical and clinical studies .

Chemotherapeutic Applications

Given the compound’s potential antitumor activity, it could also be explored as a chemotherapeutic agent. Its ability to be incorporated into various drug delivery systems could enhance its effectiveness and reduce side effects associated with cancer treatment .

Wirkmechanismus

Target of Action

The primary target of the compound “1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is currently unknown. Related compounds such as “tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” have been found to target the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .

Mode of Action

It is likely that it interacts with its target in a similar manner to related compounds, potentially leading to changes in the transcriptional regulation of certain genes .

Pharmacokinetics

The compound’s molecular weight of 16828 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

1-(4-thiophen-2-ylpiperidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-12-14-5-8-16(12)13(18)15-6-3-10(4-7-15)11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOSSTHOAKEBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)

![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)

![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)

![N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2999629.png)